
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate: is a naturally occurring flavonoid derivative. It is an intermediate in the synthesis of Isorhoifolin (Diosmin EP Impurity C) and has shown potential antidiabetic, antihyperlipidemic, and antioxidant effects . The compound has a molecular formula of C39H44O19 and a molecular weight of 816.76 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate can be synthesized through a series of acetylation reactions. The starting material, narirutin, undergoes dehydroxylation followed by dihydroxylation and subsequent acetylation to yield the final product. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale acetylation processes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its functional groups.
Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antidiabetic Effects: It modulates glucose metabolism by enhancing insulin sensitivity and reducing blood glucose levels.
Antihyperlipidemic Effects: The compound lowers lipid levels by inhibiting lipid synthesis and promoting lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate can be compared with other similar flavonoid derivatives:
Narirutin: The parent compound, which has similar antioxidant properties but lacks the acetyl groups.
Isorhoifolin: A related compound with similar biological activities but different structural features.
Diosmin: Another flavonoid derivative with potent antioxidant and anti-inflammatory effects.
This compound stands out due to its unique acetylated structure, which enhances its bioavailability and biological activity .
Eigenschaften
Molekularformel |
C39H44O19 |
|---|---|
Molekulargewicht |
816.8 g/mol |
IUPAC-Name |
[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C39H44O19/c1-17-32(50-18(2)40)34(52-20(4)42)36(54-22(6)44)38(49-17)48-16-31-33(51-19(3)41)35(53-21(5)43)37(55-23(7)45)39(58-31)56-26-12-13-27-28(47)15-29(57-30(27)14-26)24-8-10-25(46)11-9-24/h8-14,17,29,31-39,46H,15-16H2,1-7H3/t17?,29?,31-,32+,33-,34-,35?,36-,37-,38-,39-/m1/s1 |
InChI-Schlüssel |
MGUXTUMOJPCLRZ-GKCQQELUSA-N |
Isomerische SMILES |
CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=C(C=C5)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=C(C=C5)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
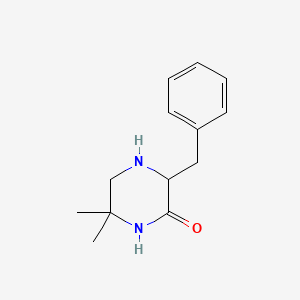
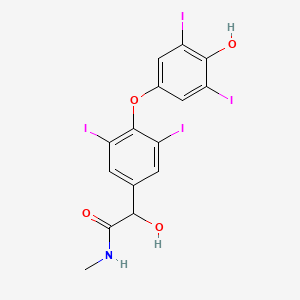
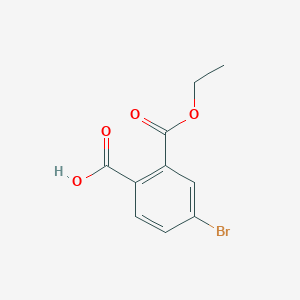
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
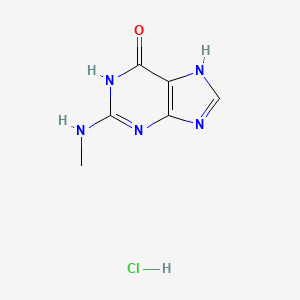
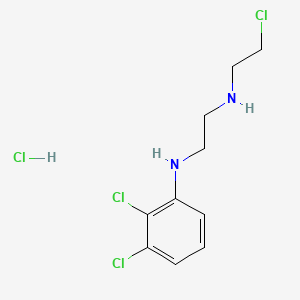
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
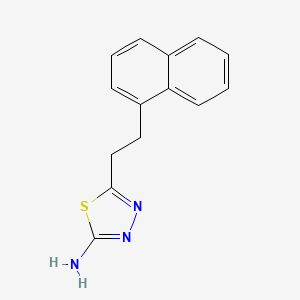
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
